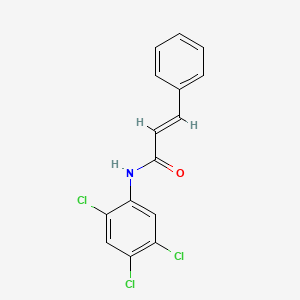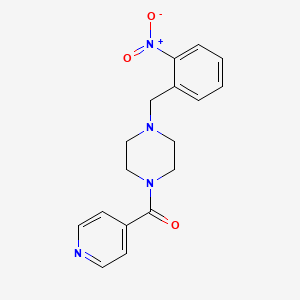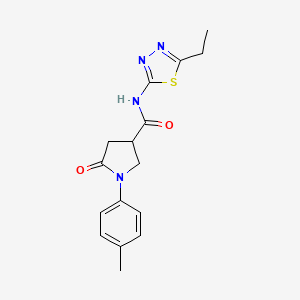![molecular formula C20H30N2O3S B5572290 (4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572290.png)
(4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex molecules like "(4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide" often involves multi-step processes, including cyclization, acetylation, and the use of specific catalysts under controlled conditions. For instance, the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a catalyst has been demonstrated to facilitate the synthesis of pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in water, highlighting a method that could potentially be applied or adapted for the synthesis of our target molecule (Khazaei et al., 2015).
Molecular Structure Analysis
The molecular structure of complex heterocyclic compounds is often elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and computational modeling. For instance, compounds structurally related to our molecule of interest, such as 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine, have had their structures confirmed through X-ray diffraction, showcasing the importance of these techniques in understanding the molecular geometry and electronic structure (Mørkved et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving complex molecules can include substitutions, cyclizations, and condensations. For example, the solvent-free cyclization and acetylation of chalcones to synthesize 1-acetyl pyrazoles demonstrate the types of reactions that may be relevant to our compound of interest, providing insights into its reactivity and potential transformations (Thirunarayanan & Sekar, 2016).
Physical Properties Analysis
The physical properties of a compound, such as melting point, solubility, and crystalline structure, are crucial for its characterization and application. Techniques like single-crystal X-ray diffraction and vibrational spectroscopy are instrumental in providing this information. For instance, the study on isobutyl 6-amino-5-cyano-4-(1-(4-isobutylphenyl)ethyl)-2-methyl-4H-pyran-3-carboxylate demonstrates the use of these techniques to determine the "flattened-boat" conformation of the pyran ring, which could be analogous to structural features in our compound (Kumar et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group transformations, are key to understanding a compound's behavior in different environments and its potential applications. For example, the study of the regioselective synthesis of methyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate provides insights into the strategic functionalization and reactivity of pyrazine derivatives, which can be relevant to our compound's chemical behavior (Zhang et al., 2001).
Scientific Research Applications
Synthesis and Characterization of Analogous Compounds
Studies involving the synthesis and characterization of pyrazine derivatives and related compounds provide a foundation for understanding the chemical behavior and potential applications of “(4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide”. For example, research on substituted pyrazolo[1,5-a]pyrimidines and their reactions with hydrazine hydrate have elucidated mechanisms that may be relevant for synthesizing and manipulating the compound of interest. These studies contribute to the broader chemical knowledge required for developing new materials or pharmaceutical compounds (Chimichi et al., 1996).
Antimicrobial and Antitumor Activity
Research on novel benzenesulfonamide derivatives and their biological evaluation has shown significant in vitro antitumor activity against specific cell lines. Such findings suggest that structurally similar compounds, including pyrazine derivatives, could be explored for their antimicrobial and antitumor potentials. Understanding the biological activity of related compounds enhances the exploration of new therapeutic agents (Fahim & Shalaby, 2019).
Mechanism of Action
Future Directions
Future research could explore the potential applications of this compound in various fields, such as organic electronics or photovoltaics. Further studies could also investigate the synthesis of related compounds and the effects of different functional groups on the properties of the thieno[3,4-b]pyrazine core .
properties
IUPAC Name |
1-[(4aR,7aS)-1-(2-methylpropyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-(2,5-dimethylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c1-14(2)11-21-7-8-22(19-13-26(24,25)12-18(19)21)20(23)10-17-9-15(3)5-6-16(17)4/h5-6,9,14,18-19H,7-8,10-13H2,1-4H3/t18-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZGGYYURDLRPZ-MOPGFXCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)N2CCN(C3C2CS(=O)(=O)C3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)CC(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4aR,7aS)-1-(2-methylpropyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-(2,5-dimethylphenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(difluoromethoxy)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572208.png)

![1-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]piperidin-2-one](/img/structure/B5572221.png)

![[1-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572241.png)
![2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5572245.png)
![4-{[4-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5572248.png)

![6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572271.png)
![3,5-dimethyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5572276.png)


![2-(3-methoxybenzyl)-8-(3-pyridazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572308.png)
